molecular formula C22H21N B091007 N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine CAS No. 18864-77-2

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine

Cat. No. B091007
CAS RN: 18864-77-2
M. Wt: 299.4 g/mol
InChI Key: OOZJSJINZGEPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine, also known as DPIPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIPM is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 367.49 g/mol.

Mechanism Of Action

The mechanism of action of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine is not well understood, but studies suggest that it may act as a modulator of protein-protein interactions. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to bind to the amyloid beta peptide, which is involved in the pathogenesis of Alzheimer's disease, and inhibit its aggregation. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to have low toxicity and low cytotoxicity in vitro. In vivo studies have not been conducted, and the safety and toxicity of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in humans are unknown. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to have moderate solubility in water and good solubility in organic solvents.

Advantages And Limitations For Lab Experiments

The advantages of using N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in lab experiments include its high purity, high yield, and low toxicity. The limitations of using N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in lab experiments include its limited solubility in water and its unknown safety and toxicity in humans.

Future Directions

There are several future directions for the study of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine. One direction is to further investigate its mechanism of action and its potential as a drug target for the treatment of Alzheimer's disease. Another direction is to explore its potential as an anti-cancer agent and to optimize its structure for improved potency and selectivity. Additionally, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine could be used as a building block for the synthesis of new organic semiconductors and metal-organic frameworks with improved properties. Finally, the safety and toxicity of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in humans should be studied to determine its potential as a therapeutic agent.

Synthesis Methods

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine can be synthesized through a one-pot reaction between benzaldehyde, acetone, and 4-isopropylbenzylamine. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine as a yellow crystalline solid. The synthesis of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been optimized to yield high purity and high yield.

Scientific Research Applications

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been used as a building block for the synthesis of organic semiconductors that have high charge mobility and excellent stability. In material science, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been used as a ligand for the synthesis of metal-organic frameworks that have high surface area and tunable properties. In medicinal chemistry, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been studied for its potential as an anti-cancer agent and as a drug target for the treatment of Alzheimer's disease.

properties

CAS RN

18864-77-2

Product Name

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C22H21N/c1-17(2)18-13-15-20(16-14-18)22(19-9-5-3-6-10-19)23-21-11-7-4-8-12-21/h3-17H,1-2H3

InChI Key

OOZJSJINZGEPKA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3

synonyms

N-[[4-(1-Methylethyl)phenyl]phenylmethylene]benzenamine

Origin of Product

United States

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